molecular formula C10H9NO3 B13476242 5-(But-3-yn-1-yl)-2-nitrophenol

5-(But-3-yn-1-yl)-2-nitrophenol

Cat. No.: B13476242
M. Wt: 191.18 g/mol
InChI Key: IAEDPJPMSBTXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(But-3-yn-1-yl)-2-nitrophenol: is an organic compound characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, along with a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(But-3-yn-1-yl)-2-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the but-3-yn-1-yl group. One common method is the nitration of 2-hydroxyphenylacetylene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrophenol can then undergo a coupling reaction with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-(But-3-yn-1-yl)-2-nitrophenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Alkylated phenol derivatives.

Scientific Research Applications

Chemistry: 5-(But-3-yn-1-yl)-2-nitrophenol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxyl groups. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its nitro group can be modified to create compounds with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(But-3-yn-1-yl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the but-3-yn-1-yl group can participate in covalent bonding with nucleophiles, further modulating the compound’s effects.

Comparison with Similar Compounds

    2-Nitrophenol: Lacks the but-3-yn-1-yl group, making it less versatile in synthetic applications.

    4-Nitrophenol: Similar nitro and hydroxyl groups but different substitution pattern, leading to different reactivity.

    5-(But-3-yn-1-yl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group, resulting in different chemical and biological properties.

Uniqueness: 5-(But-3-yn-1-yl)-2-nitrophenol is unique due to the presence of both the nitro and but-3-yn-1-yl groups, which impart distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-but-3-ynyl-2-nitrophenol

InChI

InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-9(11(13)14)10(12)7-8/h1,5-7,12H,3-4H2

InChI Key

IAEDPJPMSBTXTM-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.